2-Bromonicotinamida

Descripción general

Descripción

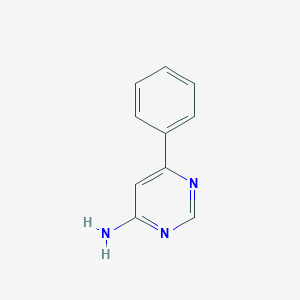

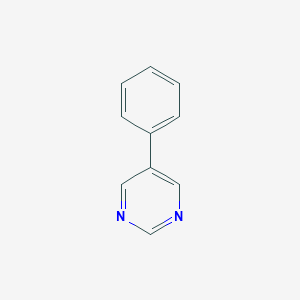

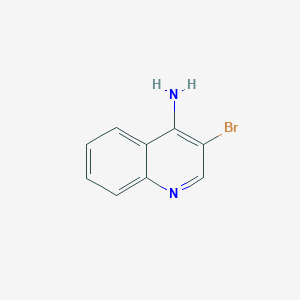

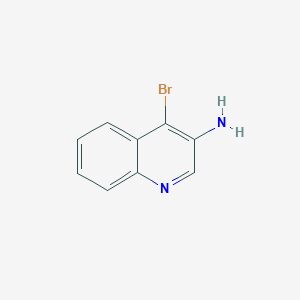

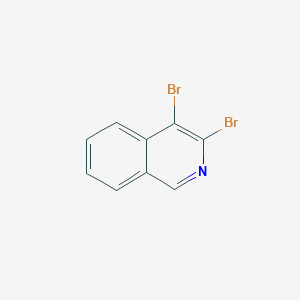

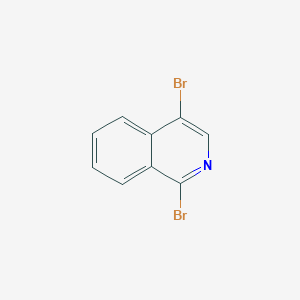

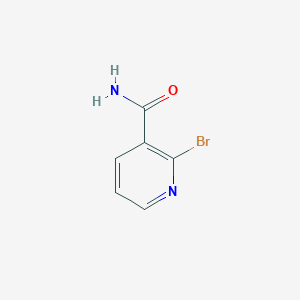

2-Bromonicotinamide is a chemical compound with the molecular formula C6H5BrN2O . It has a molecular weight of 201.02 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Bromonicotinamide consists of a bromine atom (Br), a nicotinamide group (C6H5N2O), and a hydrogen atom (H) . The exact structure can be determined using various analytical techniques .Physical And Chemical Properties Analysis

2-Bromonicotinamide is a solid under normal conditions . It has a boiling point of 338.9°C at 760 mmHg and a flash point of 158.8°C .Aplicaciones Científicas De Investigación

Investigación Antifúngica

“2-Bromonicotinamida” se ha utilizado en la investigación antifúngica, particularmente en el estudio de la mucormicosis . La mucormicosis es una infección fúngica grave que ha experimentado un aumento inusual de casos durante la pandemia de COVID-19 . En un estudio, “this compound” se encontraba entre los compuestos utilizados en un cribado virtual contra tres proteínas del Rhizopus delemar, el hongo principal responsable del 70% de los casos de mucormicosis . El estudio tenía como objetivo identificar posibles inhibidores contra Rhizopus delemar .

Síntesis Orgánica

“this compound” se puede utilizar en síntesis orgánica como un reactivo . Los reactivos N-halo, como “this compound”, se utilizan en diversas reacciones orgánicas . La síntesis de nuevos reactivos N-halo y el estudio de sus aplicaciones en reacciones orgánicas es un campo de investigación activo .

Desarrollo de Fármacos

“this compound” puede usarse potencialmente en el desarrollo de fármacos . En el estudio mencionado anteriormente, los investigadores identificaron seis ligandos como posibles inhibidores contra Rhizopus delemar, que podrían considerarse para futuras técnicas de optimización y estudios in vitro e in vivo . Esto sugiere que “this compound” podría usarse en el desarrollo de nuevos fármacos

Safety and Hazards

Mecanismo De Acción

Target of Action

2-Bromonicotinamide is a derivative of nicotinamide, which is a form of vitamin B3. It is known to target the GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 in humans . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification of proteins that regulates various cellular processes.

Mode of Action

This interaction could lead to changes in protein function and cellular processes .

Biochemical Pathways

2-Bromonicotinamide, like other nicotinamides, is involved in the synthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in redox reactions . NAD is involved in various biochemical pathways, including energy production, DNA repair, and cellular stress responses .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°c . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Given its role in nad synthesis, it may influence cellular energy production, dna repair, and stress responses .

Action Environment

The action, efficacy, and stability of 2-Bromonicotinamide can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it should be stored in an inert atmosphere at 2-8°C . Furthermore, the compound’s action and efficacy may be influenced by the cellular environment, including the presence of other molecules and pH conditions.

Análisis Bioquímico

Biochemical Properties

The exact biochemical properties of 2-Bromonicotinamide are not fully understood due to limited research. As a derivative of nicotinamide, it may interact with enzymes, proteins, and other biomolecules in a similar manner. Nicotinamide is known to be involved in various biochemical reactions, particularly as a component of the coenzyme nicotinamide adenine dinucleotide (NAD), which plays a crucial role in energy metabolism and redox reactions .

Cellular Effects

The specific cellular effects of 2-Bromonicotinamide are currently unknown due to the lack of direct research on this compound. Given its structural similarity to nicotinamide, it may influence cell function in a similar manner. Nicotinamide is known to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to its parent compound, nicotinamide .

Metabolic Pathways

Given its structural similarity to nicotinamide, it may interact with similar enzymes or cofactors and have similar effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

2-bromopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHOOHSQJKUMHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355757 | |

| Record name | 2-bromonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

87674-18-8 | |

| Record name | 2-bromonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-bromonicotinamide in the development of new pharmaceuticals?

A1: 2-bromonicotinamide serves as a crucial building block in the synthesis of pyrido[4,3-d]pyrimidine derivatives. [] This is particularly relevant because the pyrido[4,3-d]pyrimidine scaffold exhibits potential as a source of novel phosphodiesterase-4 (PDE-4) inhibitors. [] PDE-4 is an enzyme involved in various physiological processes, and its inhibitors have shown promise in treating inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD). The presence of the bromine atom in 2-bromonicotinamide allows for further chemical modifications, enabling the exploration of diverse structural analogs within the pyrido[4,3-d]pyrimidine library. This systematic variation of substituents is key to optimizing the desired biological activity and pharmacological properties of potential drug candidates.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.